2-phenyloxazolo[5,4-c]pyridine
Overview
Description
2-Phenyloxazolo[5,4-c]pyridine is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a fused oxazole and pyridine ring system, with a phenyl group attached to the oxazole ring. The unique structure of this compound contributes to its wide range of biological activities, making it a valuable subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyloxazolo[5,4-c]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with benzoyl chlorides. This reaction is often facilitated by the use of a basic nano-catalyst, such as amino-functionalized SBA-15 (SBA-Pr-NH2), under microwave irradiation in solvent-free conditions. This method offers advantages such as short reaction times, high yields, and simple work-up .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and heterogeneous nano-catalysts suggests potential scalability for industrial applications. The simplicity and efficiency of these methods make them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group and other substituents on the oxazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
2-Phenyloxazolo[5,4-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenyloxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s structure allows it to bind to bacterial proteins, thereby inhibiting their function and leading to bacterial cell death .
Comparison with Similar Compounds
- 2-Phenyloxazolo[4,5-b]pyridine
- 2-Phenyloxazolo[5,4-d]pyrimidine
- 3-Amino-4-arylpyridin-2(1H)-one derivatives
Comparison: 2-Phenyloxazolo[5,4-c]pyridine stands out due to its unique fused ring structure and the presence of a phenyl group, which contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
2-phenyl-[1,3]oxazolo[5,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZLUKQGMITKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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